2-(5-Hydroxy-2-nitrophenyl)acetonitrile

Description

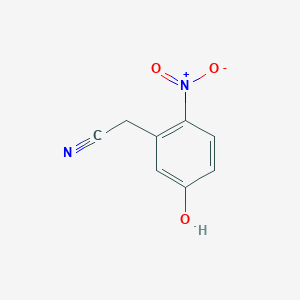

2-(5-Hydroxy-2-nitrophenyl)acetonitrile is a nitrile-functionalized aromatic compound with a phenyl ring substituted at the 2-position by a nitro group (-NO₂) and at the 5-position by a hydroxyl group (-OH). Its molecular formula is C₈H₆N₂O₃, and its molecular weight is 178.14 g/mol. The compound’s structure combines electron-withdrawing (nitro, nitrile) and electron-donating (hydroxyl) groups, creating a unique electronic environment that influences its physicochemical properties and reactivity. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., bromo or methoxy derivatives) suggest that its preparation likely involves nucleophilic substitution or condensation reactions under controlled conditions .

Its electronic structure, particularly the distribution of HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies, can be inferred from quantum chemical studies on structurally related nitrile derivatives .

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

2-(5-hydroxy-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H6N2O3/c9-4-3-6-5-7(11)1-2-8(6)10(12)13/h1-2,5,11H,3H2 |

InChI Key |

LUXNBNQLOOAEMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2-nitrophenyl)acetonitrile typically involves the nitration of phenylacetonitrile derivatives. One common method includes the reaction of benzyl cyanide with nitric acid and sulfuric acid at low temperatures to introduce the nitro group . The reaction conditions must be carefully controlled to prevent over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetonitrile derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Hydroxy-2-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(5-Bromo-2-nitrophenyl)acetonitrile (CAS: 125914-22-9)

- Molecular Formula : C₈H₅BrN₂O₂

- Molecular Weight : 241.04 g/mol

- Key Differences :

- The bromine atom at the 5-position replaces the hydroxyl group, increasing molecular weight and altering electronic effects. Bromine’s electron-withdrawing nature deactivates the aromatic ring more strongly than the hydroxyl group, reducing electrophilic substitution reactivity.

- Bromine serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxyl group in the target compound allows for etherification or esterification .

2-(5-Methoxy-phenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile

- Key Differences :

Aromatic System Variation: Phenyl vs. Heteroaromatic Rings

5-Nitro-2-pyridineacetonitrile (CAS: 123846-66-2)

- Molecular Formula : C₇H₅N₃O₂

- Molecular Weight : 163.13 g/mol

- Physical Properties : Melting point = 66.0–66.5°C; Boiling point = 342°C; Density = 1.351 g/cm³ .

- Key Differences: The pyridine ring introduces a nitrogen atom, increasing basicity and altering electron distribution. The nitro group at the pyridine’s 5-position enhances electrophilic substitution resistance compared to the phenyl-based target compound.

[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile

- Molecular Formula: C₁₆H₁₁NO₃

- Molecular Weight : 265.27 g/mol .

- Dual hydroxyl groups enhance solubility in polar solvents but may complicate purification due to hydrogen bonding.

Functional Group and Electronic Effects

- Nitro Group : In all compared compounds, the nitro group strongly withdraws electrons, directing subsequent substitutions to meta/para positions. This effect is modulated by coexisting substituents (e.g., hydroxyl vs. bromine).

- Nitrile Group : The -C≡N group’s electron-withdrawing nature stabilizes negative charges in intermediates, facilitating nucleophilic aromatic substitution.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Structure: DFT studies on similar nitriles reveal that non-planar molecular geometries and localized HOMO/LUMO distributions on aromatic rings dictate reactivity . The target compound’s HOMO likely resides on the hydroxyl-nitro-phenyl system, while the LUMO is centered on the nitrile group.

- Synthetic Optimization : Aprotic solvents improve yields of nitrile derivatives by reducing side reactions (e.g., alkaline hydrolysis) .

- Thermochemical Accuracy : Becke’s hybrid density-functional methods (e.g., B3LYP) are recommended for modeling such compounds due to their precision in predicting atomization energies and orbital interactions .

Biological Activity

2-(5-Hydroxy-2-nitrophenyl)acetonitrile is an organic compound notable for its unique structure, which includes a hydroxyl group, a nitro group, and a nitrile group attached to a biphenyl framework. This compound has garnered attention due to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 178.15 g/mol. The presence of the hydroxyl and nitro groups significantly influences its chemical reactivity and biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 178.15 g/mol |

| Functional Groups | Hydroxyl, Nitro, Nitrile |

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity is likely influenced by the interactions of the hydroxyl and nitro groups with biological targets.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against several bacterial strains and fungi, demonstrating effectiveness in inhibiting growth and biofilm formation.

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties. It was found to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines in vitro.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, enhancing solubility and interaction with biological membranes.

These interactions may lead to alterations in cellular signaling pathways, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of this compound against Candida species. The compound inhibited hyphal formation and disrupted membrane permeability in clinical isolates resistant to standard antifungal drugs.

Case Study 2: Anticancer Activity

Another study focused on the anticancer activity of this compound against human lung adenocarcinoma cells (A549). The results indicated that treatment with this compound led to significant cell death through necrosis and apoptosis pathways .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-Methoxy-2-nitrophenyl)acetonitrile | Methoxy group instead of hydroxyl | Different electronic properties |

| 4-Nitrophenylacetonitrile | Lacks hydroxyl; different nitro position | Changes in solubility and reactivity |

| 2-Hydroxy-2-(2-nitrophenyl)acetonitrile | Hydroxyl at different position | Distinct biological activity |

This table illustrates how variations in substituents can significantly influence chemical behavior and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.